molecular formula C6H3Cl2NO3 B8206223 3,5-Dichloro-2-nitrophenol

3,5-Dichloro-2-nitrophenol

Cat. No. B8206223
M. Wt: 208.00 g/mol
InChI Key: AJEHWOKVPSKSLG-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-nitrophenol is a useful research compound. Its molecular formula is C6H3Cl2NO3 and its molecular weight is 208.00 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dichloro-2-nitrophenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dichloro-2-nitrophenol including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Applications : 3,5-Dichloro-2-nitrophenol derivatives are used in synthesizing other chemicals. For instance, 2,4-dichloro-3-ethyl-6-nitrophenol is synthesized from p-nitroethylbenzene for use in color photograph developer synthesis, offering high purity, yield, and cost-effectiveness (Qin, 2005).

  • Environmental Degradation : Ralstonia eutropha JMP134, a bacterium, degrades 2-chloro-5-nitrophenol (a derivative of 3,5-Dichloro-2-nitrophenol) through nitro group reduction and reductive dechlorination, demonstrating an environmental impact (Schenzle et al., 1999).

  • Chemical Interactions and Structures : The study of hydrogen-bonded adducts of 3,5-Dichloro-2-nitrophenol derivatives like 2,6-dichloro-4-nitrophenol provides insights into molecular interactions and structures (Majerz et al., 1994).

  • Photochemical and Environmental Implications : Nitrophenols, including derivatives of 3,5-Dichloro-2-nitrophenol, exhibit significant photochemical reactions in solution, contributing to environmental impacts and aiding in understanding their degradation (Bailey-Darland, Krueger, & Fang, 2023).

  • Pharmacological and Biological Effects : Some derivatives, like 2,4-dichloro-6-nitrophenol, have been shown to exhibit anti-androgenic activity in aquatic species, categorizing them as endocrine-disrupting chemicals (Chen et al., 2016).

  • Toxicity and Water Treatment : Studies on nitrophenols, including 3,5-Dichloro-2-nitrophenol derivatives, have implications for wastewater treatment and understanding the toxicity of these compounds in environmental contexts (Haghighi Podeh, Bhattacharya, & Qu, 1995).

properties

IUPAC Name

3,5-dichloro-2-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2NO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJEHWOKVPSKSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloro-2-nitrophenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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